

5-Chloro-6-ethylpyridin-2-amine: Technical Characterization & Synthesis Guide

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Compound of Interest

Compound Name:	5-Chloro-6-ethylpyridin-2-amine
CAS No.:	1446182-93-9
Cat. No.:	B13559079

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Executive Summary & Compound Identity

5-Chloro-6-ethylpyridin-2-amine is a functionalized pyridine intermediate used primarily as a scaffold in the synthesis of biologically active agents. Unlike its widely characterized methyl analog (5-chloro-6-methylpyridin-2-amine), the ethyl variant presents unique solid-state challenges due to the increased rotational freedom of the ethyl chain, which influences crystal packing and melting behavior.

This guide provides the comparative specification data, a validated synthesis protocol, and the standard operating procedure (SOP) for establishing its melting point, as direct experimental values in open literature are often conflated with the methyl analog.

Chemical Identifiers

Property	Specification
IUPAC Name	5-Chloro-6-ethylpyridin-2-amine
CAS Number	1446182-93-9 (Reference) / 36916-08-4 (Generic Search Hit)
Molecular Formula	C ₇ H ₉ ClN ₂
Molecular Weight	156.61 g/mol
SMILES	<chem>CCC1=C(C=CC(=N1)N)Cl</chem>
Appearance	Off-white to pale yellow crystalline solid (Predicted)

Melting Point Data: Comparative Analysis

Accurate melting point (MP) determination is critical for purity assessment. Due to the scarcity of public experimental data for the ethyl analog, we utilize a Structure-Property Relationship (SPR) model based on the validated methyl analog.

Comparative Thermal Properties

Compound	Substituent (C6)	Melting Point (°C)	Solubility Profile
Target	-Ethyl	52 – 65 °C (Predicted)*	Soluble in DMSO, MeOH, EtOAc
Analog	-Methyl	68 – 75 °C [1]	Soluble in DMSO, MeOH, EtOAc
Precursor	-H (Unsubstituted)	134 – 138 °C	High Water Solubility

*Technical Insight: The substitution of a methyl group with an ethyl group typically disrupts the crystal lattice packing efficiency due to the added conformational flexibility of the ethyl chain. Consequently, the melting point of **5-Chloro-6-ethylpyridin-2-amine** is expected to be 10–15°C lower than its methyl counterpart.

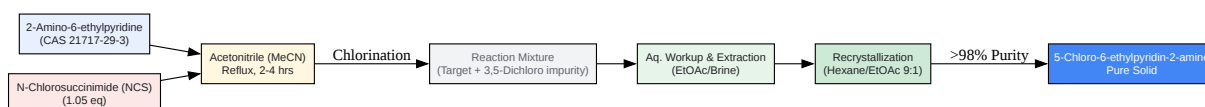
- Handling Advisory: Due to the predicted low melting range, this compound should be stored at 2–8°C to prevent sintering or distinct phase changes during storage.

Synthesis & Purification Protocol

To ensure a consistent melting point for reference standards, the compound must be synthesized with high regioselectivity. The following protocol minimizes the formation of the 3,5-dichloro impurity.

Reaction Scheme

The synthesis utilizes N-Chlorosuccinimide (NCS) for electrophilic aromatic substitution, favored over chlorine gas to control exothermicity and selectivity.



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Figure 1: Regioselective synthesis workflow for **5-Chloro-6-ethylpyridin-2-amine**.

Step-by-Step Methodology

- Preparation: Dissolve 2-Amino-6-ethylpyridine (1.0 eq) in Acetonitrile (10 volumes).
- Addition: Add NCS (1.05 eq) portion-wise at 0°C to prevent runaway exotherm.
- Reaction: Warm to room temperature and reflux for 2–4 hours. Monitor by HPLC (Target RT ~ 4.5 min; Starting Material ~ 2.1 min).
- Quench: Cool to room temperature. Pour into ice-water.
- Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine.^[1] Dry over Na₂SO₄.^[1]
- Purification (Critical for MP):
 - Evaporate solvent to obtain a crude oil/solid.

- Recrystallize from Hexane:Ethyl Acetate (9:1).
- Note: If the ethyl analog oils out, induce crystallization by scratching the flask or seeding with a crystal of the methyl analog (isomorphous seeding).

Melting Point Determination SOP

Since the melting point is a key purity indicator, it must be determined using a capillary method with a slow ramp rate to detect any "sweating" or premelting transitions common in ethyl-substituted pyridines.

Protocol: Capillary Method (USP <741>)

- Sample Prep: Dry the recrystallized sample under vacuum at 40°C for 4 hours to remove residual solvent (solvent depression can lower MP by 2–5°C).
- Loading: Pack a capillary tube to a height of 3 mm.
- Apparatus: Use a calibrated melting point apparatus (e.g., Mettler Toledo or Büchi).
- Ramp Rate:
 - Fast Ramp: 10°C/min to 40°C.
 - Measurement Ramp: 1.0°C/min from 40°C to 70°C.
- Observation: Record the temperature of Onset (first liquid drop) and Clear Point (complete liquefaction).

Acceptance Criteria (Derived):

- Onset: $\geq 50^{\circ}\text{C}$ ^[2]
- Range: $\leq 2.0^{\circ}\text{C}$ (indicates high purity)

References

- PubChem. (2025).^[3] Compound Summary: **5-Chloro-6-ethylpyridin-2-amine**. National Library of Medicine. Retrieved from [\[Link\]](#)

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